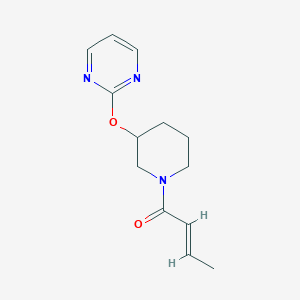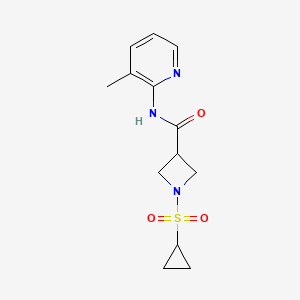
1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide is a functionalized azetidine, which is a four-membered nitrogen-containing ring. The presence of the cyclopropylsulfonyl and 3-methylpyridin-2-yl groups suggests potential biological activity, as these moieties are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of azetidines can be achieved through various methods. One approach is the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, which can lead to the formation of azetidines upon thermolysis . Another method involves the photocyclization of N-formyl-N-methyl α,β-unsaturated amides to synthesize azetidine-2,4-diones . Additionally, functionalized N-arylsulfonyl aziridines, which can be precursors to azetidines, can be synthesized from α,β-unsaturated esters, amides, ketones, and nitriles using N,N-dichloroarylsulfonamides as a nitrogen source . A one-pot synthesis involving a multicomponent reaction with an amine, an acetylenic compound, and an arylsulfonyl isocyanate can also yield arylsulfonamides and azetidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a strained four-membered ring, which can influence the chemical reactivity and physical properties of the compound. The substituents on the azetidine ring, such as the cyclopropylsulfonyl and 3-methylpyridin-2-yl groups, can further modify the electronic and steric properties, potentially leading to unique interactions with biological targets.
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions due to the ring strain and the presence of a reactive nitrogen atom. The synthesis methods mentioned above highlight the reactivity of azetidines and their precursors in cycloaddition, photocyclization, and multicomponent reactions . The rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is another example of a reaction that can be used to synthesize functionalized cyclopropanes, which are structurally related to azetidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity compared to larger ring systems. The presence of electron-withdrawing or electron-donating groups can affect the compound's polarity, solubility, and stability. For instance, the introduction of a sulfonyl group can increase the compound's acidity and its ability to participate in hydrogen bonding, which can be relevant for its biological activity .
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into compounds with similar structural features, such as substituted azetidines and pyridines, has demonstrated significant activity against bacterial infections. For example, studies on pyridonecarboxylic acids and their derivatives have shown these compounds to possess potent antibacterial properties, suggesting potential applications for "1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide" in developing new antibiotics or antibacterial agents (Egawa et al., 1984).
Polymer Science
The field of polymer science has explored the polymerization of azetidine compounds, leading to novel polymeric materials. Activated monomer polymerization of N-sulfonylazetidines has been investigated, revealing pathways to create polymers with unique structural and physical properties. This research indicates the potential for "1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide" in the synthesis of new polymeric materials with tailored features for specific applications (Reisman et al., 2020).
Synthesis and Biological Evaluation
The structural motif of azetidine and its derivatives has been explored for the synthesis of compounds with potential antidepressant and nootropic activities. Such studies highlight the versatility of azetidine-based compounds in medicinal chemistry, suggesting that "1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide" could serve as a scaffold for the development of new therapeutic agents (Thomas et al., 2016).
Anticancer and Antimicrobial Research
The exploration of indole-pyrimidine hybrids and their analogs, incorporating cyclopropyl and azetidine moieties, has demonstrated significant anticancer and antimicrobial activities. Such research underscores the potential of "1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide" in contributing to the discovery and development of new agents for treating cancer and microbial infections (Gokhale et al., 2017).
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-3-2-6-14-12(9)15-13(17)10-7-16(8-10)20(18,19)11-4-5-11/h2-3,6,10-11H,4-5,7-8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANFITSDGUBQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)
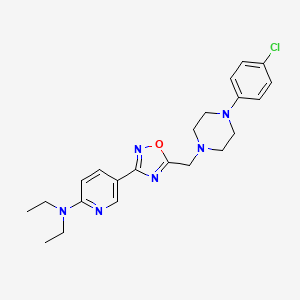

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)


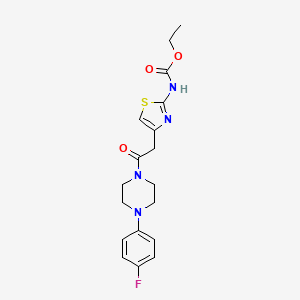

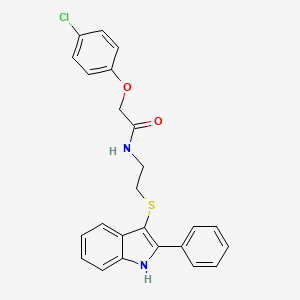


![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)
